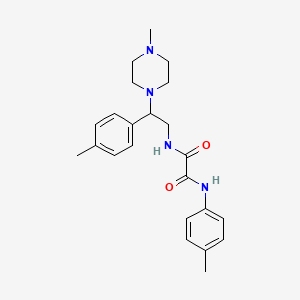
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(p-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(p-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound recognized for its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its structural features.
Chemical Structure and Properties
The compound belongs to the class of oxalamides, characterized by a complex structure that includes:
- Piperazine moiety : Known for its role in enhancing biological interactions.
- P-tolyl groups : Implicated in increasing lipophilicity and receptor binding efficiency.
The molecular formula is C22H30N4O2, with a molecular weight of approximately 398.5 g/mol. Its structure allows for diverse interactions with biological targets, making it a candidate for pharmacological research.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various pathogens. The compound's structure may enhance its ability to penetrate bacterial membranes and inhibit growth.
- Anticancer Potential : Compounds with similar piperazine and aromatic structures have shown promise in modulating pathways related to cancer cell proliferation and apoptosis. Research indicates that derivatives of this compound may influence cancer cell lines positively, suggesting potential therapeutic applications in oncology.
Table 1: Summary of Biological Activities
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of Piperazine Derivative : The starting material, 4-methylpiperazine, is reacted with an appropriate halogenated tolyl compound under basic conditions.
- Coupling with Oxalamide : The intermediate is coupled with an oxalamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
This synthetic route can be optimized for yield and purity, often employing techniques such as column chromatography.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Studies : A study involving mixed ligand complexes demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that structural features similar to those found in this compound may confer enhanced antimicrobial properties .
- Anticancer Research : Research on related compounds indicated their ability to induce apoptosis in cancer cell lines, highlighting the potential of oxalamide derivatives in cancer therapy.
特性
IUPAC Name |
N'-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-4-8-19(9-5-17)21(27-14-12-26(3)13-15-27)16-24-22(28)23(29)25-20-10-6-18(2)7-11-20/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHHUAJLNDQOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













